(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine is a heterocyclic compound featuring a fused furan and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of a precursor containing both furan and pyran moieties. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar fused ring system and are used in similar applications.
Pyrano[4,3-b]pyrans: Another class of compounds with a fused pyran ring, known for their biological activities.
Uniqueness
(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine is unique due to its specific ring fusion and the presence of a methanamine group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-ylmethanamine |
InChI |
InChI=1S/C8H15NO2/c9-3-8-7-1-2-10-4-6(7)5-11-8/h6-8H,1-5,9H2 |
InChI Key |
YYRXJVNRYRTQBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1C(OC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.